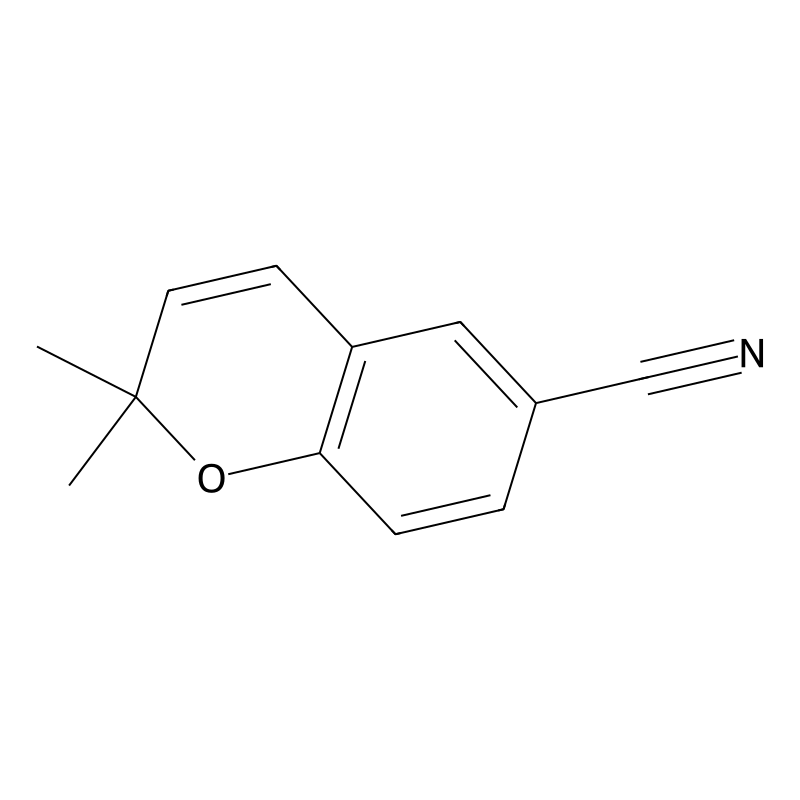

2,2-dimethyl-2H-chromene-6-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

2,2-Dimethyl-2H-chromene-6-carbonitrile has been synthesized through various methods, including the Pechmann condensation of resorcinol with 2-methyl-3-buten-2-ol, followed by dehydration and cyanation. PubChem, National Institutes of Health: )

Potential Applications:

Research suggests that 2,2-dimethyl-2H-chromene-6-carbonitrile might exhibit various properties with potential applications in scientific research:

- Antioxidant activity: Studies have shown that this compound possesses free radical scavenging properties, indicating potential antioxidant activity. Journal of Chemical Research, Hindawi Publishing Corporation: However, further research is needed to confirm its efficacy and potential therapeutic applications.

- Enzyme inhibition: Some studies suggest that 2,2-dimethyl-2H-chromene-6-carbonitrile might inhibit specific enzymes, such as acetylcholinesterase. Journal of Chemical Research, Hindawi Publishing Corporation: However, more research is required to understand its mechanism of action and potential use in treating related diseases.

2,2-Dimethyl-2H-chromene-6-carbonitrile is an organic compound with the molecular formula C₁₂H₁₁NO. It features a chromene structure, characterized by a fused benzene and pyran ring, with two methyl groups at the second carbon and a cyano group at the sixth position. This compound is notable for its diverse chemical properties and potential biological activities, making it a subject of interest in various fields of research.

- Nucleophilic Substitutions: The cyano group can undergo nucleophilic attack, leading to various derivatives.

- Cycloadditions: This compound can engage in cycloaddition reactions, forming new cyclic structures.

- Acylation Reactions: Studies have shown that acylations of 2,2-dimethyl-2H-chromenes yield acetyl and formyl derivatives through specific orientations during reactions .

Research indicates that 2,2-dimethyl-2H-chromene-6-carbonitrile exhibits various biological activities. Notably, derivatives of this compound have been synthesized and tested for antifungal properties, demonstrating low toxicity and effectiveness against agricultural pathogens . Additionally, related compounds have shown anti-inflammatory effects in animal models .

The synthesis of 2,2-dimethyl-2H-chromene-6-carbonitrile can be achieved through several methods:

- Condensation Reactions: Starting materials such as salicylaldehyde and malononitrile can undergo condensation to form the chromene framework.

- Cyclization Techniques: Various cyclization methods can be employed to introduce the cyano group at the desired position.

- Functional Group Transformations: Post-synthesis modifications can enhance biological activity or alter physical properties .

This compound has potential applications in:

- Agricultural Chemistry: As a precursor for developing antifungal agents.

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation or fungal infections.

- Material Science: Its unique structure could be utilized in the development of organic materials or catalysts .

Studies on the interactions of 2,2-dimethyl-2H-chromene-6-carbonitrile with biological systems have revealed its potential effects on cellular processes. For instance, research has highlighted its role in modulating inflammatory responses in skin models . Further interaction studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 2,2-dimethyl-2H-chromene-6-carbonitrile. Here are some notable examples:

The uniqueness of 2,2-dimethyl-2H-chromene-6-carbonitrile lies in its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and biological profile compared to these similar compounds.

Multicomponent reactions (MCRs) have emerged as efficient tools for constructing 2,2-dimethyl-2H-chromene-6-carbonitrile due to their atom-economical and step-economical advantages. A notable approach involves the condensation of 4-cyanophenol with 1,1-diethoxy-3-methyl-2-butene in the presence of pyridine, yielding the target compound through a cyclization pathway. Recent advancements include microwave-assisted three-component reactions using 2-hydroxy-1,4-naphthoquinone, malononitrile, and fluorinated aldehydes catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile, achieving yields of 71–76%.

A solvent-free mechanochemical approach utilizing piperidine as a base enables the synthesis of 2-amino-3-cyano-4H-chromenes from aldehydes, malononitrile, and resorcinol. This method highlights the role of hydrogen bonding and π-π interactions in driving cyclization.

Table 1: Representative Multicomponent Reactions for Chromene Carbonitrile Synthesis

| Reactants | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Cyanophenol, diethoxy alkene | Pyridine | - | 82 | |

| 2-Hydroxy-1,4-naphthoquinone | DABCO | Acetonitrile | 76 | |

| Aldehyde, malononitrile, phenol | Piperidine | Solvent-free | 95 |

Visible Light-Induced Catalyst-Free Cyclization Approaches

Visible light-driven strategies offer sustainable pathways for chromene synthesis. A catalyst-free method under green light (525 nm) enables the cyclization of 3-cyanochromones with N-cyclopropylaniline in dimethyl sulfoxide, yielding cyclopenta[b]chromenocarbonitriles with 82% efficiency. The reaction proceeds via a radical-involved [3+2] cycloaddition mechanism, where the electron-withdrawing cyano group stabilizes intermediates.

Ethanol-water mixtures under compact fluorescent lamp (CFL) irradiation facilitate the formation of 2-imino-2H-chromene-3-carbonitrile from salicylaldehyde and malononitrile, achieving 90% yield without catalysts. This method leverages the polarity of the solvent system to enhance photoexcitation and cyclization kinetics.

Nucleophilic Seleno-Organic Catalysis in Tandem Annulation Processes

Selenium-based catalysts enable tandem seleno-Michael/Michael reactions for chromene synthesis. Lithium selenolates catalyze the cyclization of chalcone derivatives, forming 2H- or 4H-chromenes depending on substituent effects. For example, 2-hydroxy-5-methylisophthalaldehyde undergoes annulation with malononitrile in water, yielding 4H-chromenes via a hydrogen-bond-assisted proton transfer mechanism.

Key Mechanistic Steps:

- Selenolate generation via reduction of diphenyl diselenide.

- Nucleophilic attack on α,β-unsaturated carbonyl substrates.

- Intramolecular cyclization through enolate intermediates.

Solvent-Mediated Ring Contraction Mechanisms for Chromene Derivatives

Solvent polarity critically influences chromene isomerization and ring contraction. Reactions of 2H-chromene with hypervalent iodine reagents (e.g., HTIB) in methanol or triethyl orthoformate produce 4H-chromenes via solvent-assisted proton transfer. For instance:

- In methanol: 64% yield of 4H-chromene via trans-addition.

- In trifluoroethanol: Selective formation of aldehyde-functionalized intermediates due to strong hydrogen-bonding interactions.

Table 2: Solvent Effects on Chromene Isomerization

| Solvent | Product | Yield (%) |

|---|---|---|

| Methanol | 4H-chromene | 64 |

| Trifluoroethanol | Aldehyde adduct | 24 |

| Triethyl orthoformate | 4H-chromene | 58 |

Green Chemistry Paradigms in Ethanol-Water Mixed Solvent Systems

Ethanol-water systems minimize environmental impact while maintaining high efficiency. A catalyst-free protocol combines pyrazole aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol, yielding 4H-chromene-3-carbonitriles at room temperature. The solvent’s dielectric constant (ε = 24.3) optimizes dipole interactions, enabling 85–92% yields.

NS-doped graphene oxide quantum dots (GOQDs) in ethanol catalyze three-component reactions of aldehydes, malononitrile, and resorcinol, achieving 98% yield under microwave irradiation. This system reduces energy consumption by 40% compared to conventional heating.

Advantages of Ethanol-Water Systems:

- Reduced toxicity (LD₅₀ > 5,000 mg/kg).

- Enhanced solubility of polar intermediates.

- Facile product isolation via antisolvent crystallization.